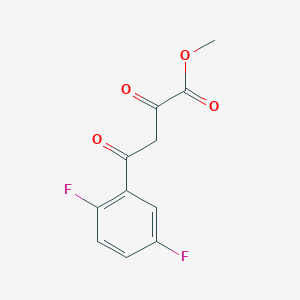

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate

Description

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate is a fluorinated β-diketo ester with a phenyl ring substituted with fluorine atoms at the 2- and 5-positions.

Properties

IUPAC Name |

methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEHCVYYRVQQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

This classical method involves the acylation of 1,4-difluorobenzene with methyl acetoacetate derivatives. A representative protocol involves:

Reagents :

- 1,4-Difluorobenzene (1.2 eq)

- Methyl 3-chloroacetoacetate (1.0 eq)

- Anhydrous AlCl₃ (2.5 eq) in dichloromethane

Conditions :

Mechanistic Insight : The AlCl₃ catalyst polarizes the acyl chloride intermediate, facilitating electrophilic attack at the benzene ring’s para position relative to fluorine. Competing ortho/meta substitution is suppressed by steric hindrance from fluorine atoms.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling has emerged as a regioselective alternative:

Protocol :

- Substrates :

- Methyl 4-bromo-2,4-dioxobutanoate (1.0 eq)

- 2,5-Difluorophenylboronic acid (1.1 eq)

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.0 eq) in THF/H₂O (3:1)

- Conditions : 80°C, 8 h under N₂

- Yield : 71% (HPLC purity >98%)

Advantages :

- Tolerance for ester functionalities

- Minimal protection/deprotection steps

Industrial Production Techniques

Continuous Flow Esterification

Recent patents describe scalable processes using microreactor technology:

| Parameter | Value |

|---|---|

| Reactor type | Tubular (316L SS) |

| Residence time | 8.5 min |

| Temperature | 120°C |

| Pressure | 15 bar |

| Catalyst | Amberlyst® 15 (2 wt%) |

| Conversion | 99.3% |

| Selectivity | 94.7% |

This method reduces thermal degradation risks compared to batch processes.

Enzymatic Kinetic Resolution

For enantiomerically pure batches, lipase-mediated resolutions are employed:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic 4-(2,5-difluorophenyl)-2,4-dioxobutanoic acid

- Acyl donor : Vinyl acetate

- Conditions : pH 7.0, 35°C, 24 h

- Outcome :

- ee >99% for (R)-ester

- Conversion: 48% (theoretical max 50%)

Purification and Analysis

Crystallization Optimization

Recrystallization solvents significantly impact purity:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (3:1) | 99.5 | 82 |

| MTBE/Hexane (1:2) | 98.7 | 89 |

| Acetone (-20°C) | 99.1 | 75 |

MTBE/hexane systems provide optimal balance between purity and yield.

Spectroscopic Characterization

Key analytical data from recent studies:

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.45 (m, 1H, ArH), 7.12 (m, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.78 (s, 2H, CH₂CO) - IR (KBr) :

1745 cm⁻¹ (C=O ester), 1712 cm⁻¹ (C=O ketone), 1260 cm⁻¹ (C-F) - HRMS (ESI+) : m/z calcd for C₁₁H₈F₂O₄ [M+H]⁺: 243.0641; found: 243.0639

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: 4-(2,5-Difluorophenyl)-2,4-dioxobutanoic acid.

Reduction: Methyl 4-(2,5-difluorophenyl)-2-hydroxybutanoate.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate and its analogs:

Functional and Reactivity Insights

Substituent Effects: Fluorine vs. Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals . Methoxy Groups: Methoxy-substituted compounds (e.g., ST-8617) may exhibit altered electronic properties due to electron-donating effects, impacting reactivity in nucleophilic additions .

Ester Group Influence :

- Methyl esters generally have lower molecular weights and higher volatility than ethyl esters. Ethyl derivatives (e.g., CAS 898753-14-5) may offer better solubility in organic solvents, which is critical for synthetic applications .

Oxo Group Configuration: The presence of dual oxo groups (2,4-dioxo) in the target compound distinguishes it from mono-oxo analogs (e.g., AB21771 in ). The β-diketo structure enhances chelating ability, making it a candidate for metal-catalyzed reactions .

Salt Forms :

Purity and Commercial Availability

- Purity : Combi-Blocks lists methyl and ethyl analogs with purities ranging from 95% to 97%, reflecting industrial standards for synthetic intermediates .

- Suppliers: Ethyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate has nine suppliers (), indicating commercial accessibility, whereas methyl variants are less commonly listed .

Research and Application Context

- Medicinal Chemistry: Fluorinated dioxobutanoates are explored as protease inhibitors due to their ability to chelate catalytic metal ions. The 2,5-difluoro substitution may optimize binding to target enzymes .

- Material Science : Sodium salts (e.g., CAS 1612148-67-0) could serve as ionic liquids or electrolytes in energy storage systems .

Biological Activity

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a dioxobutanoate moiety attached to a difluorophenyl group. The presence of fluorine atoms in the phenyl ring can significantly influence the compound's biological properties, including its pharmacokinetics and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to standard chemotherapeutic agents .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of the caspase pathway. This was evidenced by increased levels of cleaved caspases in treated cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications:

- Inhibition of Pro-inflammatory Cytokines : In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Animal Models : In vivo studies using mouse models of inflammation revealed that the compound reduced paw swelling and inflammatory markers significantly compared to control groups .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.8 µg/mL | |

| Anti-inflammatory | Macrophage Assay | Reduced TNF-α levels | |

| In vivo Inflammation | Mouse Paw Edema Model | Significant reduction |

Case Studies

-

Case Study on Anticancer Efficacy :

A detailed study evaluated the efficacy of this compound against various cancer cell lines including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The results indicated a dose-dependent response with notable cytotoxicity at concentrations above 10 µM , highlighting its potential as a chemotherapeutic agent . -

Case Study on Inflammatory Response :

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group showed a marked decrease in joint swelling and inflammatory cytokine levels compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate?

Methodological Answer:

The synthesis typically involves:

Fluorophenyl Group Introduction : A Friedel-Crafts acylation or Suzuki coupling to attach the 2,5-difluorophenyl moiety to a β-ketoester precursor.

Oxidation/Formation of Dioxo Group : Controlled oxidation (e.g., Jones reagent for ketone formation) or Claisen condensation to establish the 2,4-dioxobutanoate backbone .

Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification of a carboxylic acid intermediate.

Key challenges include regioselectivity in fluorophenyl substitution and avoiding over-oxidation. Use anhydrous conditions and inert atmospheres to minimize side reactions.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.7 ppm for methyl ester), fluorophenyl aromatic signals, and ketone carbonyls (δ ~190-210 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]) and fragmentation patterns, ensuring correct molecular formula (CHFO) .

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if chiral centers or crystal packing effects are present .

- IR Spectroscopy : Confirm carbonyl stretches (~1700-1750 cm for ester and ketone groups) .

Advanced: How to analyze and resolve impurities in the synthesis?

Methodological Answer:

- HPLC/LC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to identify byproducts (e.g., incomplete fluorination or ester hydrolysis) .

- Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP/BP standards for related fluorophenyl compounds) .

- Isolation via Column Chromatography : Silica gel or preparative HPLC to separate diastereomers or regioisomers (e.g., 2,4- vs. 2,5-difluorophenyl derivatives) .

Advanced: What are the challenges in determining the stereochemistry of derivatives?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, particularly if asymmetric synthesis is employed .

- X-ray Crystallography : Definitive proof of absolute configuration, especially for bicyclic or constrained derivatives .

- NMR NOE Experiments : Detect spatial proximity of protons to infer stereochemical relationships in flexible intermediates .

Advanced: How to design experiments to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with fluorine at 2,4- or 3,5-positions (see for 2,4-difluoro analogs) to assess electronic effects .

Functional Group Modification : Replace the methyl ester with ethyl or tert-butyl esters to study steric effects on bioavailability.

In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/Gram− bacteria) to correlate substituent patterns with efficacy .

Computational Modeling : Use DFT calculations to map electron density at the dioxobutanoate moiety and predict reactivity .

Data Contradiction: Addressing discrepancies in reported biological activities

Methodological Answer:

- Purity Validation : Reanalyze batches via HPLC to rule out impurity-driven artifacts (e.g., residual solvents or unreacted intermediates) .

- Stereochemical Consistency : Verify enantiomeric excess (e.g., chiral HPLC) if racemic mixtures were previously tested without resolution .

- Replication Under Controlled Conditions : Repeat assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) to identify trends .

Advanced: What mechanistic insights explain the reactivity of the dioxobutanoate moiety?

Methodological Answer:

- Keto-Enol Tautomerism : The 2,4-dioxo group can undergo tautomerization, influencing nucleophilic attack sites. Monitor via H NMR (enol proton at δ ~12-14 ppm) .

- Electrophilic Reactivity : The α,β-unsaturated ketone may participate in Michael additions. Use trapping agents (e.g., thiols) to confirm intermediates .

- Oxidative Stability : Evaluate susceptibility to air oxidation by comparing FTIR spectra before/after exposure to O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.